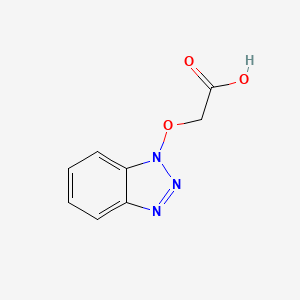

2-(Benzotriazol-1-yloxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

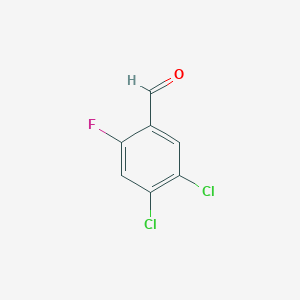

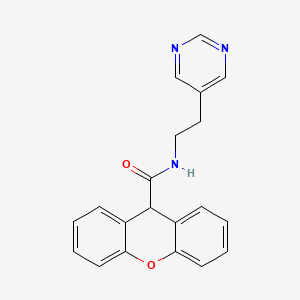

2-(Benzotriazol-1-yloxy)acetic acid is a chemical compound with the linear formula C10H11N3O2 . It is also known as Enamine 2- (1H-1,2,3-benzotriazol-1-yloxy)acetic acid .

Synthesis Analysis

The synthesis of 2-(Benzotriazol-1-yloxy)acetic acid involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of 2-(Benzotriazol-1-yloxy)acetic acid has been characterized by single-crystal X-ray diffraction as well as with infrared spectroscopy and elemental analysis . The results reveal that it has a 1D double chain structure .Chemical Reactions Analysis

The chemical reactions of 2-(Benzotriazol-1-yloxy)acetic acid involve the reaction of o-phenylenediamine with NaNO2 in acetic acid which undergoes intramolecular cyclization to yield benzotriazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzotriazol-1-yloxy)acetic acid include a molecular weight of 205.218 . It also exhibits strong emission intensities in complexes .科学的研究の応用

Synthesis of Pyridine Derivatives

- Chemical Synthesis : This compound facilitates the synthesis of pyridine derivatives, such as 2-(substituted amino)pyridines and pyrid-2-ones, through base-promoted reactions with α,β-unsaturated ketones. This process involves tandem [3 + 3] annulations, a combination of Michael addition and cyclization, proving efficient in creating previously challenging 3-unsubstituted pyridine derivatives (Katritzky et al., 1997).

Antimicrobial Activity

- Antimicrobial Properties : Derivatives of 2-(benzotriazol-1-yloxy)acetic acid have shown effective antimicrobial activities. One study synthesized novel derivatives by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride and found them effective against various bacteria and fungi (Jamkhandi & Disouza, 2012).

Synthesis of Azetidinones

- Synthesis of Azetidinones : Ethyl-1H-benzotriazol-1-acetate was synthesized using 1H-benzotriazole and further processed to create azetidinones with notable antifungal activity. This highlights its role in developing compounds with potential pharmaceutical applications (Toraskar et al., 2009).

Antibacterial Agents

- Antibacterial Agents : This compound has been used to synthesize N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, which demonstrated significant antibacterial activity against various bacterial strains, including E. coli and S. aureus (Rani et al., 2021).

Structural Studies

- Polymorphism and Structural Analysis : 2-(Benzotriazol-2-yl)acetic acid, a closely related compound, has been studied for its polymorphic crystalline structure, showcasing unique hydrogen bonding and π–π stacking interactions (Alieva et al., 2012).

Coordination Polymers

- Coordination Polymer Construction : This compound is used in constructing coordination polymers with transition metals, showing potential in materials science for its structural and optical properties (Ji et al., 2018).

Electromaterials

- Electromaterial Synthesis : 2-(Benzotriazol-1-yloxy)acetic acid has been involved in the synthesis of electrochromic and optical materials, highlighting its role in the development of advanced materials with potential electronic applications (Kaya et al., 2011).

Environmental Impact

- Environmental Impact Study : Research on benzotriazoles, including 2-(benzotriazol-1-yloxy)acetic acid, focuses on their transformation and biodegradation in the environment, understanding their presence and impact as organic micropollutants (Huntscha et al., 2014).

Safety And Hazards

将来の方向性

The future directions for 2-(Benzotriazol-1-yloxy)acetic acid could involve further exploration of its potential applications in the field of porous coordination polymers . These have potential applications in the field such as gas storage and separation, magnetism, catalysis, luminescence, sensing, and detection .

特性

IUPAC Name |

2-(benzotriazol-1-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUXROJIRWXTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)